

# PD173074: A Comparative Analysis of Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of PD173074, a potent inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). Understanding the cross-reactivity of small molecule inhibitors is crucial for interpreting experimental results and predicting potential off-target effects in drug development. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.

### **Kinase Inhibition Profile of PD173074**

PD173074 is a pyrido[2,3-d]pyrimidine compound that acts as an ATP-competitive inhibitor of FGFR1 and FGFR3.[1][2] Its selectivity has been evaluated against a panel of other kinases, demonstrating a preferential inhibition of the FGFR family.

## **Quantitative Analysis of Kinase Inhibition**

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PD173074 against various kinases, providing a quantitative measure of its selectivity. Lower IC50 values indicate higher potency.



Kinase Target	IC50 (nM)	Fold Selectivity vs. FGFR3	Reference
FGFR3	5	1	[2]
FGFR1	21.5 - 25	~4-5	[1][2]
VEGFR2	~100 - 200	~20-40	[1][2]
PDGFR	17,600	3,520	[2]
c-Src	19,800	3,960	[2]
EGFR	> 50,000	> 10,000	[2]
InsR	> 50,000	> 10,000	[2]
MEK	> 50,000	> 10,000	[2]
PKC	> 50,000	> 10,000	[2]

Table 1: In vitro kinase inhibition profile of PD173074.

As the data indicates, PD173074 is highly selective for FGFR3 and FGFR1 over other tested receptor tyrosine kinases such as VEGFR2, PDGFR, and EGFR, as well as cytoplasmic kinases like c-Src, MEK, and PKC.[1][2] The inhibitor shows at least a 1000-fold greater selectivity for FGFR1 compared to PDGFR and c-Src.[1]

# **Experimental Protocols**

The following section details the methodologies used to generate the kinase inhibition data presented above.

### **In Vitro Kinase Inhibition Assay**

Objective: To determine the concentration of PD173074 required to inhibit the activity of various kinases by 50% (IC50).

Methodology:

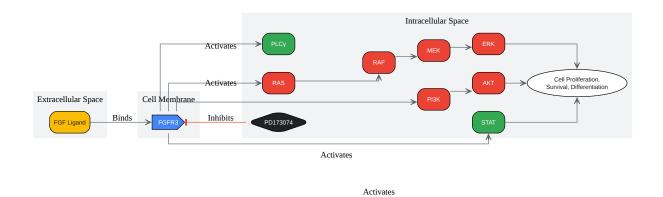


- Reaction Setup: In vitro kinase assays were performed in a total volume of 100 μL. The reaction buffer contained 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl2, and 0.2 mM sodium orthovanadate.[1]
- Substrate: A random copolymer of glutamic acid and tyrosine (4:1) was used as a generic kinase substrate at a concentration of 750 μg/mL.[1]
- Enzyme: 60 to 75 ng of the purified full-length kinase (e.g., FGFR1) was added to the reaction mixture.[1]
- Inhibitor: Various concentrations of PD173074 were included in the reaction.
- Reaction Initiation: The kinase reaction was initiated by the addition of [γ-<sup>32</sup>P]ATP (5 μM ATP containing 0.4 μCi of [γ-<sup>32</sup>P]ATP per incubation).[1]
- Incubation: The reaction mixtures were incubated for 10 minutes at 25°C.[1]
- Termination and Measurement: The reaction was terminated by the addition of 30% trichloroacetic acid. The precipitated material was then transferred onto glass-fiber filter mats. These filters were washed three times with 15% trichloroacetic acid to remove unincorporated [γ-32P]ATP. The amount of incorporated radiolabel, corresponding to the kinase activity, was then measured.[1]

# Visualizing Biological Context and Experimental Design

The following diagrams, generated using Graphviz (DOT language), illustrate the FGFR signaling pathway and the workflow of the kinase inhibition assay.

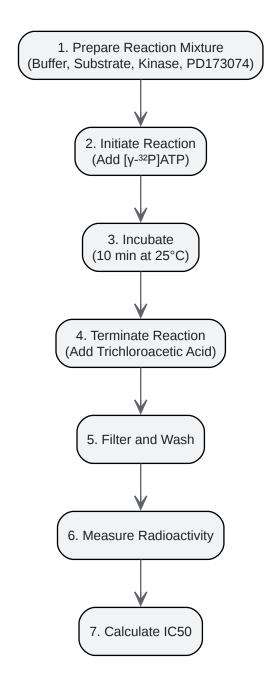




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Caption: FGFR3 signaling pathway and the inhibitory action of PD173074.





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Caption: Workflow for the in vitro kinase inhibition assay.

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### References

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